molecular formula C17H15NO7S B3459886 4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID

4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID

Cat. No.: B3459886
M. Wt: 377.4 g/mol
InChI Key: MPQBLNOMRNYVFE-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID is a complex organic compound with a unique structure that includes both carboxylic acid and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzenesulfonamide with a suitable carboxylic acid derivative under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The carboxylic acid and sulfonamide groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID is unique due to its combination of carboxylic acid and sulfonamide functional groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[5-[(E)-2-carboxyethenyl]-2-methoxyphenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7S/c1-25-14-8-2-11(3-9-16(19)20)10-15(14)26(23,24)18-13-6-4-12(5-7-13)17(21)22/h2-10,18H,1H3,(H,19,20)(H,21,22)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQBLNOMRNYVFE-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID
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4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID
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4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID
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4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID
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4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID
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4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BENZOIC ACID

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